(2-Methoxyphenyl)-piperidin-2-ylmethanol
Description
(2-Methoxyphenyl)-piperidin-2-ylmethanol is a synthetic organic compound featuring a piperidine ring substituted at the 2-position with a methanol group and a 2-methoxyphenyl moiety. Piperidine derivatives are widely explored in medicinal chemistry for their interactions with central nervous system (CNS) receptors, enzymes, and transporters .
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
(2-methoxyphenyl)-piperidin-2-ylmethanol |
InChI |
InChI=1S/C13H19NO2/c1-16-12-8-3-2-6-10(12)13(15)11-7-4-5-9-14-11/h2-3,6,8,11,13-15H,4-5,7,9H2,1H3 |
InChI Key |
QDKOCJAVJNKBJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(C2CCCCN2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
NBOMe Series (25I-NBOMe, 25B-NBOMe, 25C-NBOMe)
- Structural Differences: NBOMe compounds (e.g., 25I-NBOMe) feature a phenethylamine backbone with a 2,5-dimethoxy-substituted phenyl ring and a N-(2-methoxyphenyl)methyl group . In contrast, (2-Methoxyphenyl)-piperidin-2-ylmethanol replaces the phenethylamine with a piperidine ring and lacks the dimethoxy substitution.
- Pharmacological Profile: NBOMe compounds are potent serotonin 5-HT2A receptor agonists with high toxicity and hallucinogenic effects .
| Parameter | NBOMe Series | This compound |
|---|---|---|
| Core Structure | Phenethylamine | Piperidine |
| Aromatic Substitution | 2,5-Dimethoxy | 2-Methoxy |
| Toxicity | High (e.g., seizures, death) | Not reported |
| Receptor Target | 5-HT2A | Unknown (potential 5-HT6 or APN targets) |
HBK Piperazine Derivatives (HBK14–HBK19)
- Structural Differences: HBK compounds (e.g., HBK14) contain a piperazine ring linked to phenoxy-alkyl chains and a 2-methoxyphenyl group . The target compound replaces piperazine with piperidine and lacks the phenoxy-alkyl chain.
- Pharmacological Implications :
5-HT6 Receptor Antagonists (e.g., 4b, 4g, 4j)
- Structural Differences: These antagonists combine a (2-methoxyphenyl)piperazine moiety with an indole-ethanol group . The target compound substitutes piperazine with piperidine and lacks the indole moiety.
- Functional Data :
Pyrazoline Derivatives (e.g., 2o)
- Structural Differences: Compound 2o contains a pyrazoline core with a 2-methoxyphenyl group and a hydrazine-carboxamide chain . The target compound’s piperidine-methanol structure lacks the heterocyclic pyrazoline ring.
- Biological Relevance: Pyrazoline derivatives target aminopeptidase N (APN), implicated in cancer metastasis . The target compound’s activity against APN is unexplored but plausible due to structural similarities in the methoxyphenyl group.
Piperidine-2-ethanol
- Structural Differences: Piperidine-2-ethanol lacks the 2-methoxyphenyl substituent .
- Physicochemical Properties: Piperidine-2-ethanol has higher polarity (logP ≈ 0.5) compared to the target compound (estimated logP ≈ 2.1 due to the aromatic group). Safety data for piperidine-2-ethanol indicate low acute toxicity (LD50 > 2000 mg/kg in rats) , suggesting the methoxyphenyl group may alter toxicity profiles.
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